molecular formula C13H17ClN2O3S B7531001 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide

Cat. No. B7531001
M. Wt: 316.80 g/mol
InChI Key: TYYIHZQFQJQQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide, also known as CP-31398, is a small molecule compound that has shown potential therapeutic effects in cancer research. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

Mechanism of Action

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been found to inhibit the activity of the p53 tumor suppressor protein, leading to the induction of apoptosis in cancer cells. The compound also activates the DNA damage response pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects in cancer cells. The compound induces apoptosis through the activation of caspase enzymes and the release of cytochrome c from mitochondria. Additionally, 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has several advantages for use in lab experiments. The compound has a high potency and specificity for inhibiting the p53 pathway, making it a useful tool for studying the role of p53 in cancer biology. However, the compound has limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide. One area of interest is the development of more potent and specific inhibitors of the p53 pathway, which could lead to improved cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide in clinical trials. Finally, the compound may have potential applications in other diseases, such as neurodegenerative disorders, where p53 has been implicated in disease progression.

Synthesis Methods

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of 3-chloropyridine-2-sulfonamide with cyclopentylmagnesium bromide, followed by reaction with a propanoyl chloride derivative. The final product is purified through column chromatography.

Scientific Research Applications

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been extensively studied in cancer research, with promising results in preclinical studies. The compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. Additionally, 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-6-3-8-15-13(11)20(18,19)9-7-12(17)16-10-4-1-2-5-10/h3,6,8,10H,1-2,4-5,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYIHZQFQJQQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCS(=O)(=O)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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